
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine
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Overview
Description
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine is an organic compound that features a hydrazine core flanked by two indene-derived groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine typically involves the condensation of 2,3-dihydro-1H-inden-5-carbaldehyde with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
- Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]
Uniqueness
This compound is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and therapeutic agents.
Biological Activity
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine, a compound with the molecular formula C20H20N2, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The method often requires specific conditions to ensure high yields and purity. For instance, the reaction can be conducted under reflux conditions in an organic solvent such as ethanol or acetonitrile.
General Synthetic Route
- Reagents : Hydrazine hydrate, 2,3-dihydro-1H-indene derivatives.
- Conditions : Reflux in ethanol or acetonitrile.
- Yield : Typically ranges from 60% to 80% depending on the reaction conditions.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., LCLC-103H and A-427), it was found that:
These results demonstrate promising potential for further development as an anticancer agent.
Antibacterial and Antifungal Activity
In addition to its antitumor effects, the compound has been assessed for antibacterial and antifungal properties. Preliminary studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed:
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 18 | |
Escherichia coli | 15 | |
Candida albicans | 20 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have indicated that it may reduce inflammation markers in animal models.
In Vivo Study Results
A study measuring edema reduction in a rat model showed:
This significant reduction highlights its potential as an anti-inflammatory agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific signaling pathways involved in cell proliferation and inflammation.
Proposed Mechanisms
- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators in cancer cells.
- Modulation of Inflammatory Cytokines : It could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
CAS No. |
28042-80-0 |
---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(Z)-1-(2,3-dihydro-1H-inden-5-yl)-N-[(Z)-2,3-dihydro-1H-inden-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C20H20N2/c1-3-17-9-7-15(11-19(17)5-1)13-21-22-14-16-8-10-18-4-2-6-20(18)12-16/h7-14H,1-6H2/b21-13-,22-14- |
InChI Key |
MTDMQIPYYJFPMB-JZTLMNBPSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=CC(=C2)/C=N\N=C/C3=CC4=C(C=C3)CCC4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=NN=CC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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